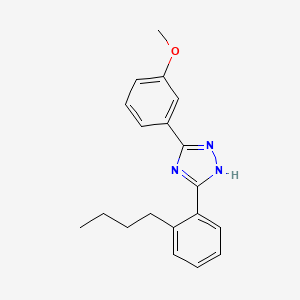
6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with an amino group at the 6th position, a methyl group at the 2nd position, and a thiocyanate group at the 7th position. Its unique structure makes it a valuable compound for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 6th position. Finally, the thiocyanate group is introduced through a nucleophilic substitution reaction using thiocyanate salts.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Advanced techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiocyanate group can yield corresponding amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The amino and thiocyanate groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylbenzothiazole: Lacks the thiocyanate group, resulting in different reactivity and biological activity.
6-Amino-2-methylbenzothiazole: Similar structure but without the thiocyanate group, leading to variations in chemical behavior.
7-Thiocyanato-2-methylbenzothiazole: Lacks the amino group, affecting its interaction with biological targets.
Uniqueness
6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
5264-75-5 |
|---|---|
Fórmula molecular |
C9H7N3S2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
(6-amino-2-methyl-1,3-benzothiazol-7-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S2/c1-5-12-7-3-2-6(11)8(13-4-10)9(7)14-5/h2-3H,11H2,1H3 |
Clave InChI |
IBVUFGAQFZRLGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C(=C(C=C2)N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)




![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)



